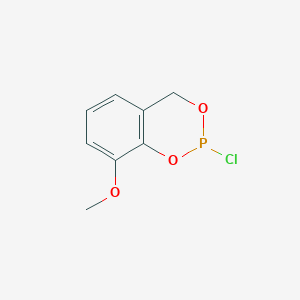![molecular formula C12H10F2N2O B15165661 2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- CAS No. 642084-23-9](/img/structure/B15165661.png)
2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- is a chemical compound that belongs to the class of fluorinated pyridines. Fluorinated pyridines are known for their unique chemical and biological properties due to the presence of fluorine atoms, which are strong electron-withdrawing groups. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450–500°C). This process can yield a mixture of fluorinated pyridines .
Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to produce 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of fluorinated pyridines often relies on scalable and efficient synthetic routes. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling reaction, is common for producing various pyridine derivatives. These reactions typically involve the coupling of bromopyridine derivatives with arylboronic acids under mild conditions .
化学反应分析
Types of Reactions
2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- can undergo several types of chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound less reactive towards nucleophilic substitution compared to its chlorinated or brominated analogues.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, are commonly used to modify the pyridine ring.
Common Reagents and Conditions
Fluorination Reagents: AlF3, CuF2, Bu4N+F−
Cross-Coupling Reagents: Palladium catalysts, arylboronic acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki cross-coupling reaction can produce a variety of aryl-substituted pyridine derivatives .
科学研究应用
2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical properties and biological activities.
Radiotherapy: Fluorinated pyridines, including this compound, are investigated for their use in local radiotherapy of cancer.
Agricultural Chemistry:
作用机制
The mechanism of action of 2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- is not well-documented. like other fluorinated pyridines, it is likely to interact with biological targets through its electron-withdrawing fluorine atoms, which can influence the compound’s binding affinity and activity. The specific molecular targets and pathways involved would depend on the compound’s application in medicinal or agricultural chemistry.
相似化合物的比较
Similar Compounds
- 2-Fluoropyridine
- 2,6-Difluoropyridine
- 3-Fluoropyridine
- 3,5-Difluoropyridine
Uniqueness
2-Pyridinamine, 3-[(2,5-difluorophenyl)methoxy]- is unique due to the specific positioning of the fluorine atoms and the methoxy group on the pyridine ring. This unique structure can result in distinct chemical and biological properties compared to other fluorinated pyridines .
属性
CAS 编号 |
642084-23-9 |
|---|---|
分子式 |
C12H10F2N2O |
分子量 |
236.22 g/mol |
IUPAC 名称 |
3-[(2,5-difluorophenyl)methoxy]pyridin-2-amine |
InChI |
InChI=1S/C12H10F2N2O/c13-9-3-4-10(14)8(6-9)7-17-11-2-1-5-16-12(11)15/h1-6H,7H2,(H2,15,16) |
InChI 键 |
SZYXBRWMGILUFS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(N=C1)N)OCC2=C(C=CC(=C2)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4,4,5,5,6,6,6-Heptafluorohexyl)(dimethyl)silyl]morpholine](/img/structure/B15165582.png)

![9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-fluoro-9H-carbazole)](/img/structure/B15165598.png)
![4-Methoxy-N-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B15165605.png)

![N~1~-{[4-(Trifluoromethyl)phenyl]methyl}-N~2~-undecylethane-1,2-diamine](/img/structure/B15165617.png)




![3-(piperidin-1-ylmethyl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B15165675.png)
![6-[6-(Cyclopentylamino)-4-(4-methylphenyl)pyridin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15165681.png)

